2-Hydroxy-3-(thiophen-3-YL)pyridine
Description
Contextualization within Pyridine (B92270) and Thiophene (B33073) Hybrid Systems
The exploration of hybrid molecules containing both pyridine and thiophene rings is a burgeoning area of research. These systems are not merely a simple combination of their parent heterocycles but often exhibit emergent properties arising from the electronic and steric interactions between the two rings.
Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern chemistry. researchgate.netsemanticscholar.orgyoutube.com Its derivatives are ubiquitous in pharmaceuticals, agrochemicals, and materials science. semanticscholar.orgenpress-publisher.comrsc.org The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, which is crucial for its interaction with biological targets. youtube.com This has led to the incorporation of the pyridine scaffold into a vast number of FDA-approved drugs. researchgate.netrsc.org
The versatility of the pyridine ring allows for a wide range of chemical modifications, making it a "privileged scaffold" in medicinal chemistry. researchgate.netnih.gov Its presence in a molecule can enhance solubility, bioavailability, and metabolic stability. enpress-publisher.comrsc.org Furthermore, pyridine derivatives serve as essential intermediates and catalysts in organic synthesis. semanticscholar.org The continuous development of new synthetic methodologies for the functionalization of pyridines underscores their enduring importance. researchgate.net
Table 1: Examples of Pyridine-Containing Bioactive Compounds
| Compound | Therapeutic Area |
|---|---|
| Isoniazid | Antitubercular |
| Omeprazole | Proton Pump Inhibitor |
| Piroxicam | Anti-inflammatory |
This table provides illustrative examples and is not exhaustive.
Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is another fundamental building block in organic chemistry. rroij.comyoutube.com Its structural similarity to benzene (B151609) allows it to act as a bioisostere, where the thiophene ring can replace a benzene ring in a biologically active molecule without significant loss of activity. rroij.com Thiophene derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netnih.gov
In materials science, the sulfur atom in the thiophene ring endows it with unique electronic properties, making it a key component in the design of organic semiconductors, conducting polymers, and liquid crystals. mdpi.com The reactivity of the thiophene ring can be finely tuned through various substitution reactions, allowing for the synthesis of a diverse array of functionalized molecules. rroij.com
Table 2: Applications of Thiophene Derivatives
| Application Area | Examples of Functionality |
|---|---|
| Medicinal Chemistry | Antimicrobial, Anticancer, Anti-inflammatory |
| Materials Science | Organic Semiconductors, Dyes |
This table highlights the diverse applications of thiophene-based compounds.
The combination of pyridine and thiophene rings into a single molecular entity, as seen in 2-Hydroxy-3-(thiophen-3-YL)pyridine, creates a hybrid system with the potential for synergistic effects. imist.ma The electron-withdrawing nature of the pyridine ring can influence the electronic properties of the attached thiophene ring, and vice versa. This electronic interplay can lead to novel photophysical properties and enhanced biological activities. mdpi.com
Research Rationale and Scope for this compound
Despite the broad interest in pyridine and thiophene chemistry, the specific compound this compound has not been extensively studied, presenting a clear opportunity for further investigation.
While there is a wealth of information on pyridine and thiophene derivatives individually, and a growing body of work on their hybrids, detailed studies on this compound are limited. Much of the existing literature focuses on related structures, such as other isomeric forms or derivatives where the linkage between the two rings is different. nih.gov There is a need for a more comprehensive understanding of the synthesis, reactivity, and potential applications of this specific isomer.
Key knowledge gaps include:
Optimized and scalable synthetic routes to this compound.
A thorough investigation of its chemical reactivity, including the influence of the hydroxyl group on the pyridine and thiophene rings.
Exploration of its potential in medicinal chemistry, materials science, and as a ligand in coordination chemistry.
The study of this compound has the potential to make significant contributions to the field of advanced organic synthesis. The development of novel and efficient synthetic methods for its preparation could provide access to a new class of building blocks for the construction of more complex molecules.
Furthermore, understanding the reactivity of this compound could open up new avenues for functionalization. The presence of the hydroxyl group offers a handle for further chemical transformations, such as oxidation or condensation reactions, leading to a wider range of derivatives with potentially enhanced biological or material properties. smolecule.com The unique electronic and steric environment created by the juxtaposition of the pyridine, thiophene, and hydroxyl functionalities makes this compound a compelling target for synthetic chemists seeking to expand the toolkit of heterocyclic chemistry.
Implications for Structure-Activity Relationship (SAR) Studies
The scaffold of this compound is highly significant for Structure-Activity Relationship (SAR) studies, which systematically investigate how the chemical structure of a compound influences its biological activity. The thiophene ring, in particular, is often explored as a bioisosteric replacement for a phenyl ring, a strategy that can improve physicochemical properties, metabolic stability, and target binding affinity. nih.gov
Research into related structures provides clear examples of these principles. In one study, replacing a 3-hydroxyphenyl ring with a 3-thienyl (a thiophene) group in analogs of the potent kappa opioid receptor (KOR) antagonist JDTic resulted in compounds that remained potent and selective KOR antagonists. nih.gov This demonstrates the thiophene ring's effectiveness as a bioisostere. All the tested analogs with the thiophene or pyridine replacement showed high selectivity for the KOR over the delta-opioid receptor (DOR). nih.gov
| Compound | Ring System | KOR Kₑ (nM) | KOR vs. MOR Selectivity | KOR vs. DOR Selectivity |
| 3b | Pyridine-3-yl | 0.18 | 273-fold | 16,700-fold |
| 4b | Pyridine-4-yl | 1.75 | 10-fold | >5,700-fold |
| 5 | Thiophen-3-yl | 0.44 | 101-fold | >11,000-fold |
| Data sourced from a [³⁵S]GTPγS functional assay on JDTic analogs. nih.gov |
Furthermore, SAR studies on 3-(thiophen-2-ylthio)pyridine derivatives have identified multi-target anticancer agents. nih.gov In this series, modifications to the scaffold were explored to understand their effect on various kinases. A typical compound from this series demonstrated inhibitory activity against several fibroblast growth factor receptors (FGFR2, FGFR3), epidermal growth factor receptor (EGFR), and others, with IC₅₀ values in the low micromolar range. nih.gov This highlights how the thiophene-pyridine core can be systematically modified to tune its activity against specific biological targets. nih.govresearchgate.net
| Compound | Target Kinase | IC₅₀ (µM) |
| 22 | FGFR2 | 2.14 |
| FGFR3 | 3.56 | |
| EGFR | 12.20 | |
| Inhibitory activities of a representative 3-(thiophen-2-ylthio)pyridine derivative. nih.gov |
Studies on 3-hydroxypyridine-2-thione (3HPT), a structurally related scaffold, as a zinc-binding group for histone deacetylase (HDAC) inhibitors further underscore the importance of SAR. nih.govnih.gov By systematically modifying the linker and surface recognition groups attached to the 3-hydroxypyridine (B118123) core, researchers developed potent and selective inhibitors for specific HDAC isoforms, demonstrating that even subtle structural changes can lead to significant divergence in biological activity. nih.gov
Relevance to Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling are indispensable tools for understanding the properties and interactions of heterocyclic compounds like this compound at a molecular level. These methods allow researchers to predict how a molecule will behave, bind to a target, and what its electronic properties are, thereby guiding experimental work.
Molecular docking is a prominent computational technique used to predict the binding orientation and affinity of a molecule to a biological target. For example, in the development of novel anticancer agents based on related heterocyclic scaffolds, molecular docking studies have been crucial for confirming strong binding interactions within the active site of target proteins like VEGFR-2. nih.gov Such studies help rationalize the observed biological activity and provide a basis for designing more potent inhibitors by identifying key interactions, such as hydrogen bonds formed by specific moieties. nih.gov
Density Functional Theory (DFT) is another powerful method used to explore the electronic structure, optimized molecular geometry, and frontier molecular orbitals (HOMO and LUMO) of a molecule. tandfonline.com These calculations provide insight into the chemical reactivity and stability of the compound. nih.govresearchgate.net For instance, DFT analyses can help understand the distribution of electron density and identify the most likely sites for nucleophilic or electrophilic attack, guiding synthetic modifications. researchgate.net
Quantitative Structure-Use Relationship (QSUR) models represent another application of computational chemistry. These models use the chemical structure of a compound to predict its functional use. For this compound, a QSUR model predicted its potential utility in several applications, with the highest probabilities associated with its use as a skin conditioner and an antimicrobial agent. epa.gov
| Predicted Functional Use | Probability |
| skin_conditioner | 0.667 |
| antimicrobial | 0.554 |
| hair_dye | 0.535 |
| flavorant | 0.404 |
| colorant | 0.395 |
| Predicted probabilities from EPA's QSUR models. epa.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-thiophen-3-yl-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NOS/c11-9-8(2-1-4-10-9)7-3-5-12-6-7/h1-6H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJROEGZIJROJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)C2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90437447 | |
| Record name | 2-HYDROXY-3-(THIOPHEN-3-YL)PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90437447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1027262-47-0 | |
| Record name | 2-HYDROXY-3-(THIOPHEN-3-YL)PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90437447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Hydroxy 3 Thiophen 3 Yl Pyridine and Its Derivatives
Strategic Approaches to the Core Skeleton of Hydroxypyridines with Thiophene (B33073) Substitution
Constructing the central framework of 2-Hydroxy-3-(thiophen-3-YL)pyridine requires careful planning. Key strategies focus on the regioselective functionalization of pre-existing pyridine (B92270) rings, the formation of the pyridine ring through cyclization reactions, and the attachment of the thiophene group via cross-coupling reactions.
Achieving the desired substitution pattern on the pyridine ring is a critical challenge. Regioselective functionalization allows for the precise introduction of substituents at specific positions. For instance, the functionalization of 2-chloropyridines can be directed to the 4 and 5 positions. mdpi.com One method involves the use of 3-chloropyridines to create 3,4-pyridyne intermediates, which then undergo regioselective difunctionalization. nih.gov This process allows for the controlled addition of different groups to the pyridine core. By carefully choosing the starting materials and reaction conditions, chemists can guide the reaction to produce the desired isomer. The use of directing groups can also influence the regioselectivity of these transformations. researchgate.net
An alternative to modifying an existing pyridine ring is to build it from simpler, acyclic precursors through cyclocondensation or annulation reactions. These reactions form the heterocyclic ring in a single, efficient step. For example, β-ketoenamides can undergo cyclocondensation to form 4-hydroxypyridine (B47283) derivatives. nih.gov This method is flexible and allows for the synthesis of unsymmetrically functionalized bipyridines. nih.gov Other well-known methods for pyridine synthesis include the Hantzsch, Guareschi-Thorpe, and Bohlmann-Rahtz reactions, which can be performed as multi-component reactions to generate a variety of functionalized pyridines. acsgcipr.org
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon bonds, and they are widely used to attach the thiophene ring to the pyridine core. youtube.com These reactions offer a powerful and versatile way to connect the two heterocyclic fragments.
Suzuki Coupling: This reaction pairs an organoboron compound, such as a thiophene-boronic acid, with a halide or triflate on the pyridine ring. youtube.com The Suzuki-Miyaura coupling is known for its mild reaction conditions and tolerance of a wide range of functional groups, making it suitable for complex molecule synthesis. researchgate.netnih.govclaremont.edunih.gov For instance, 2-arylpyridines can be synthesized by coupling pyridine-2-sulfonyl fluoride (B91410) with hetero(aryl) boronic acids. nih.govclaremont.edu
Stille Coupling: The Stille reaction utilizes an organotin reagent (organostannane) and an organic halide in the presence of a palladium catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org It is a versatile method for creating C-C bonds and has been used to synthesize functionalized bipyridines. wikipedia.orgacs.org While effective, the toxicity of the tin reagents is a significant drawback. organic-chemistry.org
Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide, catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.orgorgsyn.org The Negishi coupling is highly effective for preparing bipyridines and demonstrates good functional group tolerance. orgsyn.orgorgsyn.orgnih.gov It was one of the first methods to produce unsymmetrical biaryls in high yields. organic-chemistry.org
Sonogashira Coupling: This coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgscirp.org It is particularly useful for introducing alkynyl substituents, which can be further modified. The Sonogashira reaction has been successfully applied to the synthesis of functionalized 2-amino-3-ynylpyridines and other heterocyclic compounds. scirp.orgresearchgate.netacs.orgthieme-connect.com
Table 1: Comparison of Cross-Coupling Reactions
| Coupling Reaction | Nucleophile | Electrophile | Catalyst | Key Features |
|---|---|---|---|---|
| Suzuki | Organoboron (e.g., boronic acid) | Halide, Triflate | Palladium | Mild conditions, functional group tolerance. youtube.comresearchgate.net |
| Stille | Organotin (Organostannane) | Halide, Triflate | Palladium | Versatile, but tin reagents are toxic. wikipedia.orgorganic-chemistry.org |
| Negishi | Organozinc | Halide, Triflate | Palladium or Nickel | High yields, good functional group tolerance. wikipedia.orgorgsyn.org |
| Sonogashira | Terminal Alkyne | Halide, Triflate | Palladium/Copper | Forms C(sp)-C(sp2) bonds. wikipedia.orgscirp.org |
Cross-Coupling Reactions for Thiophene Moiety Introduction
Precursor Synthesis and Intermediate Derivatization
The successful synthesis of this compound also relies on the efficient preparation of key starting materials and the derivatization of intermediate compounds.
The thiophene-3-yl moiety is typically introduced using a precursor that can participate in cross-coupling reactions. Common precursors include 3-bromothiophene (B43185) and thiophene-3-boronic acid.
3-Bromothiophene: This compound is a vital intermediate for creating 3-substituted thiophenes. orgsyn.orgtandfonline.comscispace.com It can be prepared through the bromination-debromination of thiophene or from 2,3,5-tribromothiophene. tandfonline.comscispace.comwikipedia.org
Thiophene-3-boronic acid: This organoboron compound is a key reagent in Suzuki coupling reactions. quinoline-thiophene.comnih.gov It can be synthesized from thiophene-3-halide through a lithium-halogen exchange followed by reaction with a borate (B1201080) ester. quinoline-thiophene.com Another method involves a palladium-catalyzed reaction between a thiophene-3-halide and a diboron (B99234) ester. quinoline-thiophene.com The stability of thiophene boronic acid derivatives can be a concern, as they can be prone to decomposition. researchgate.net
Table 2: Key Thiophene-3-yl Precursors
| Precursor | Chemical Formula | Key Synthetic Route | Application |
|---|---|---|---|
| 3-Bromothiophene | C4H3BrS | Bromination-debromination of thiophene. tandfonline.com | Starting material for Grignard and organolithium reagents. orgsyn.orgsigmaaldrich.com |
| Thiophene-3-boronic acid | C4H5BO2S | From thiophene-3-halide via lithiation and borylation. quinoline-thiophene.com | Suzuki cross-coupling reactions. quinoline-thiophene.comnih.govrsc.org |
| 2,5-Thiophenebis(boronic ester) | Varies | Iridium-catalyzed borylation of thiophenes. researchgate.net | Suzuki polycondensation for conjugated polymers. rsc.org |
Synthesis of Key 2-Hydroxypyridine (B17775) Precursors
The synthesis of the target compound, this compound, and its derivatives often relies on the initial preparation of functionalized 2-hydroxypyridine or 2-pyridone precursors. These intermediates are crucial scaffolds that can be subsequently modified to introduce the thiophene moiety at the C-3 position.
A common strategy involves the construction of the 2-pyridone ring itself. For instance, multi-component reactions are employed to build highly substituted pyridone systems. One such approach is the Bohlmann-Rahtz pyridine synthesis, which involves the condensation of an enamine and an ethynyl (B1212043) carbonyl compound to form an aminodienone intermediate that subsequently cyclizes to the pyridine ring. core.ac.uk Modifications of this method allow for one-pot syntheses by combining a 1,3-dicarbonyl compound, ammonia, and an alkynone, providing a regiocontrolled route to polysubstituted pyridines. core.ac.uk
Another versatile method for preparing precursors is through the condensation of sodium 3-oxoprop-1-en-1-olates with reagents like cyanothioacetamide or 2-cyanoacetohydrazide. nih.gov This approach can yield 2-thioxo- or 2-oxo-1,2-dihydropyridine-3-carbonitriles, which are valuable precursors for further functionalization. nih.gov
For direct C-3 functionalization, precursors such as 2-hydroxy-3-nitropyridine (B160883) can be prepared. A described method involves the nitration of 2-hydroxypyridine using nitric acid in a pyridine solvent under controlled temperature conditions in an ice bath. google.com The nitro group can then serve as a handle for further synthetic transformations. Similarly, photochemical rearrangement of pyridine N-oxides represents a novel strategy to access previously challenging C3-hydroxy pyridines. acs.org This "oxygen walk" mechanism, induced by UV light, can rearrange the N-oxide to introduce a hydroxyl group at the C-3 position, which can then be used in subsequent coupling reactions. acs.org
Multi-Step Synthetic Sequences and One-Pot Approaches
The assembly of this compound can be achieved through both multi-step sequences and more streamlined one-pot or tandem reactions. smolecule.comlibretexts.org
Multi-Step Synthesis: A conventional and highly adaptable multi-step approach involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. covasyn.com This strategy typically involves:
Preparation of Precursors : Synthesis of a halogenated 2-hydroxypyridine (e.g., 3-bromo-2-hydroxypyridine) and a thiophene-3-boronic acid or its equivalent. The 2-hydroxypyridine may require a protecting group on the hydroxyl function during the coupling reaction.
Cross-Coupling : The two fragments are then coupled using a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a suitable base (e.g., K₂CO₃, Cs₂CO₃), and a solvent system (e.g., toluene (B28343), DMF, or aqueous mixtures). covasyn.comresearchgate.net
Deprotection (if necessary) : Removal of any protecting groups to yield the final product.
This stepwise approach allows for the purification of intermediates and offers flexibility in introducing a wide variety of substituents on either the pyridine or thiophene ring. libretexts.org For example, a similar strategy has been used to synthesize various 3-(2-hydroxyaryl)pyridines. nih.gov
One-Pot Approaches: To improve efficiency and reduce waste, one-pot methodologies are highly desirable. These reactions combine multiple synthetic transformations in a single reaction vessel, avoiding the isolation of intermediates. core.ac.uk For the synthesis of this compound, a one-pot method could involve the reaction of a thiophene derivative with a pyridine precursor under basic conditions. smolecule.com Another sophisticated one-pot strategy involves a three-component cyclocondensation, which builds the substituted pyridine ring and introduces the necessary functional groups in a single, highly convergent step. core.ac.uk Such methods significantly enhance step economy by reducing the number of synthetic and purification steps required. syrris.jp
Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of this compound and related heterocycles aims to reduce environmental impact by minimizing waste, energy consumption, and the use of hazardous materials.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.nettechnologynetworks.com The use of microwave irradiation can be particularly effective for:
Heterocycle Formation : Three-component, one-pot syntheses of highly substituted 2-pyridinones can be rapidly achieved under microwave conditions. core.ac.uktechnologynetworks.com For example, the condensation of isatins with active methylene (B1212753) compounds to form 3-hydroxy-2-oxindoles, a related scaffold, shows significantly higher yields (up to 98%) and drastically reduced reaction times (5-10 minutes) with microwave heating. mdpi.com
Cross-Coupling Reactions : Suzuki and other cross-coupling reactions can be accelerated, allowing for faster synthesis of the target biaryl structure. nih.gov
Derivatization : The final amination step in the synthesis of related pyrido[2,3-d]pyrimidines is efficiently carried out using microwave irradiation. nih.gov
The table below summarizes examples of microwave-assisted reactions relevant to the synthesis of substituted pyridones and related heterocycles.
| Reaction Type | Reactants | Conditions | Yield | Reference |
| Decarboxylative Condensation | Isatins, Malonic/Cyanoacetic Acids | Microwave, 120°C, 5-10 min | Up to 98% | mdpi.com |
| Pyrrole Cyclocondensation | Enamine-Type Schiff Bases | Microwave | 55-86% | mdpi.com |
| Amination | 4-Chloro-pyridopyrimidine, Amine | Microwave, MeOH | N/A | nih.gov |
| Three-Component Pyridinone Synthesis | Carbonyl compounds, DMFDMA, Nitriles | Microwave | Good | core.ac.uktechnologynetworks.com |
Catalyst-Solvent System Optimization
Optimizing the catalyst and solvent system is crucial for developing greener synthetic routes, particularly for cross-coupling reactions which are central to the synthesis of 3-aryl-2-hydroxypyridines.
Catalyst Optimization : Research focuses on developing highly active catalysts that can be used at very low loadings, minimizing metal contamination in the final product and reducing costs. mdpi.comnih.gov Heterogeneous catalysts, such as palladium supported on animal bone meal (ABM-Pd⁰), are being explored as they can be easily recovered and reused for multiple reaction cycles. researchgate.netresearchgate.net This not only improves the sustainability of the process but also simplifies product purification.
Solvent Optimization : A key goal of green chemistry is to replace hazardous organic solvents like DMF and toluene with more environmentally benign alternatives. covasyn.com Water is an ideal green solvent due to its low cost, non-toxicity, and non-flammability. researchgate.netmdpi.com Significant progress has been made in developing aqueous Suzuki coupling reactions. nih.gov Catalyst systems, such as in situ generated palladium complexes with cyclodextrin-based ligands, have been designed to be highly efficient in water, even at catalyst loadings as low as 0.01 mol %. nih.gov
The following table showcases optimization parameters for Suzuki-Miyaura coupling reactions.
| Parameter | Traditional Conditions | Optimized/Green Conditions | Benefit | Reference |
| Catalyst | Homogeneous Pd catalysts | Heterogeneous ABM-Pd⁰; PdCl₂(Lₙ@β-CD) | Recyclable, lower loading (0.01 mol %) | researchgate.netnih.gov |
| Solvent | Toluene, DMF | Water, Ethanol (B145695)/Water | Reduced toxicity, improved safety | covasyn.commdpi.comnih.gov |
| Energy Source | Conventional heating | Sunlight | Use of renewable energy | researchgate.net |
| Base | Strong, hazardous bases | K₂CO₃, K₃PO₄ | Milder, safer conditions | researchgate.netnih.gov |
Atom Economy and Step Economy Considerations
Atom Economy : This principle, central to green chemistry, focuses on maximizing the incorporation of atoms from the starting materials into the final product. Reactions with high atom economy, such as addition and cycloaddition reactions, are preferred over substitution and elimination reactions that generate stoichiometric byproducts. One-pot, multi-component reactions for pyridine synthesis are inherently more atom-economical than linear, multi-step sequences that involve protecting groups and multiple functional group interconversions. core.ac.uk
Derivatization Strategies for Structural Modification
Once the core structure of this compound is synthesized, various derivatization strategies can be employed to modify its structure and fine-tune its properties. mdpi.com These modifications are often guided by structure-activity relationship (SAR) studies to enhance biological activity or other desired characteristics. smolecule.com
Structural modifications can be broadly categorized based on the reactive sites within the molecule:
Modification of the Hydroxyl Group : The hydroxyl group at the C-2 position is a prime site for derivatization.
Oxidation : The hydroxyl group can be oxidized to a carbonyl group, forming the corresponding pyridone tautomer, which may alter its chemical reactivity and biological interactions. smolecule.com
Alkylation/Acylation : Reaction with alkyl halides or acyl chlorides can produce ethers and esters, respectively. This modification can change the molecule's lipophilicity and its ability to act as a hydrogen bond donor.
Substitution on the Pyridine Ring :
Further electrophilic aromatic substitution can be challenging but may be possible under specific conditions, potentially at the C-5 position.
Modification of the Thiophene Ring :
The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, typically at the C-2 or C-5 positions of the thiophene ring, depending on directing effects.
Structural Simplification or Elaboration :
Simplification : In a medicinal chemistry context, complex structures are sometimes simplified to improve pharmacokinetic properties or ease of synthesis. nih.gov For example, replacing parts of the thiophene or pyridine ring with simpler isosteres.
Elaboration : The core scaffold can be used as a building block for more complex molecules. For instance, coupling reactions can be performed on a halogenated derivative of the thiophene ring to attach additional aryl or alkyl groups.
These strategies allow for the creation of a diverse library of compounds based on the this compound scaffold, enabling systematic exploration of its potential applications. mdpi.com
Functionalization at Pyridine Nitrogen and Hydroxyl Group
The pyridine core of this compound contains two primary sites for functionalization: the nitrogen atom and the hydroxyl group. The reactivity of these sites is influenced by the tautomeric equilibrium between the 2-hydroxypyridine form and its 2-pyridone isomer. chemtube3d.com In many cases, the 2-pyridone form is favored, particularly in the solid state and in solution, due to intermolecular hydrogen bonding. chemtube3d.comsemanticscholar.org This tautomerism plays a critical role in directing the outcome of substitution reactions.
N-Alkylation: The nitrogen atom of the pyridone tautomer can be targeted for alkylation. Specific N-alkylation of 2-hydroxypyridines has been achieved through catalyst- and base-free reactions with organohalides. acs.org This method is noted for its high N-selectivity and broad substrate scope, providing a direct route to N-substituted 2-pyridones. acs.org The reaction is believed to proceed through a pyridyl ether intermediate, which is then converted to the N-alkylated 2-pyridone product. acs.org
O-Alkylation and O-Acylation: The hydroxyl group of the 2-hydroxypyridine tautomer can undergo reactions typical of alcohols and phenols, such as O-alkylation and O-acylation, to form ether and ester derivatives, respectively. The choice of reagents and reaction conditions is critical to favor O-substitution over N-substitution. For instance, the alkylation of related o-(pyridyl)-3-hydroxythiophenes has been studied, where the use of a "soft" alkylating agent like methyl iodide led to a mixture of O- and C-alkylated products, while a "hard" alkylating agent like methyl p-toluenesulfonate resulted exclusively in O-alkylation. researchgate.net While this study focuses on a different isomer, the principles of hard and soft acid-base theory are relevant. O-alkylation can also be achieved using methods like treating the compound with a mixture of triphenylphosphine, carbon tetrachloride, and an alcohol. organic-chemistry.org
The chemical reactivity of the hydroxyl group also includes oxidation to a ketone or participation in condensation reactions with carbonyl compounds to form more complex structures. smolecule.com
Table 1: Examples of Functionalization Reactions at the Pyridine Moiety
| Reaction Type | Reagent/Condition | Product Type | Reference |
| N-Alkylation | Organohalides (catalyst- and base-free) | N-Alkyl-2-pyridone | acs.org |
| O-Alkylation | Methyl p-toluenesulfonate | 2-Alkoxypyridine ether | researchgate.net |
| O-Acylation | N-[3-(methylamino)propyl]-N′-ethylcarbodiimide hydrochloride (EDCI) / 4-(dimethylamino)pyridine (DMAP) | 2-Acyloxypyridine ester | organic-chemistry.org |
| Oxidation | Oxidizing agents | Pyridine-2,3-dione derivative | smolecule.com |
Substitution on the Thiophene Ring for SAR Studies
The thiophene ring is a well-established pharmacophore in drug discovery, and its substitution is a common strategy in structure-activity relationship (SAR) studies. nih.govrsc.orgresearchgate.net The thiophene ring is electron-rich and readily undergoes electrophilic aromatic substitution, making it synthetically accessible for creating diverse derivatives. nih.gov Modifications on the thiophene ring of the this compound scaffold can significantly impact biological activity by altering the molecule's size, shape, electronics, and lipophilicity, thereby influencing its interaction with biological targets. nih.gov
SAR studies on various thiophene-containing molecules have provided valuable insights. For example, in the development of anti-inflammatory agents, substitution at position 5 of the thiophene ring, along with the presence of a 2-amino group, was found to be important for activity. nih.gov In the context of anticancer agents, functionalization of fused thiophene scaffolds has led to the identification of potent compounds. acs.org
For a scaffold like this compound, SAR studies would typically involve introducing a variety of substituents at the available positions on the thiophene ring (positions 2, 4, and 5) to probe their effect on a specific biological activity. These substituents could range from simple alkyl and halo groups to more complex functionalities. For instance, in the development of histone deacetylase (HDAC) inhibitors based on a 3-hydroxypyridin-2-thione scaffold, extensive SAR studies on the "capping group" or surface recognition group, which would be analogous to a substituted thiophene, were crucial for optimizing potency and selectivity. nih.gov
Table 2: Potential Substitution Patterns on the Thiophene Ring for SAR Exploration
| Position on Thiophene Ring | Type of Substituent | Potential Impact on Activity | Relevant Concept Reference |
| C2, C4, C5 | Halogens (F, Cl, Br) | Modulate electronic properties and lipophilicity | nih.gov |
| C2, C4, C5 | Alkyl/Aryl groups | Alter steric bulk and hydrophobic interactions | nih.gov |
| C2, C4, C5 | Amino/Amido groups | Introduce hydrogen bonding capabilities | nih.gov |
| C2, C4, C5 | Carboxyl/Ester groups | Modify solubility and act as potential binding groups | nih.gov |
Introduction of Bridging Linkers and Hybrid Structures
A powerful strategy in modern drug design is the creation of hybrid molecules, where two or more pharmacophoric units are connected by a linker. This approach can lead to compounds with novel mechanisms of action or improved pharmacological profiles. The this compound scaffold is well-suited for this strategy, with the hydroxyl group and positions on the thiophene ring serving as convenient attachment points for linkers.
One common method for creating such hybrids is "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition. For example, a hydroxyl group on a benzothiophene (B83047) scaffold was functionalized with an alkyne moiety, which was then "clicked" with an azide (B81097) to form a novel benzothiophene-triazole hybrid. nih.gov A similar approach could be applied to the hydroxyl group of this compound to introduce a triazole-linked substituent.
Furthermore, hybrid molecules incorporating pyridine and thiophene rings have been synthesized and evaluated for various biological activities, including as anticancer agents. nih.govnih.gov For instance, novel pyridine-thiazole hybrids have shown promising antiproliferative activity. nih.gov Another study describes the synthesis of D–π–A (donor-pi-acceptor) structural chromophores based on thiophene and pyridine for applications in two-photon fluorescence microscopy, demonstrating the utility of linking these two heterocycles for materials science. rsc.org
The length and nature of the bridging linker are critical variables that can be systematically varied to optimize the properties of the resulting hybrid molecule. In the development of 3-hydroxypyridin-2-thione based HDAC inhibitors, the linker region connecting the zinc-binding group to the surface recognition group was systematically extended with additional methylene units to probe the effect on inhibitory activity. nih.gov
Table 3: Strategies for Bridging Linkers and Hybrid Structures
| Linkage Point | Linker Type | Second Pharmacophore/Functional Group | Synthetic Method | Potential Application | Reference |
| Pyridine-OH | Alkoxy-triazole | Various azido-compounds | O-propargylation followed by Click Chemistry | Anticancer, Antimicrobial | nih.gov |
| Thiophene Ring | Amide/Ester | Bioactive carboxylic acids/alcohols | Standard coupling reactions | Prodrugs, dual-target agents | nih.gov |
| Thiophene Ring | Carbon-carbon bond | Aryl/Heteroaryl groups | Cross-coupling reactions (e.g., Suzuki, Heck) | Materials, Anticancer | rsc.orgnih.gov |
Advanced Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of 2-Hydroxy-3-(thiophen-3-YL)pyridine in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete assignment of all proton (¹H) and carbon (¹³C) signals can be achieved.
Advanced 1D and 2D NMR Techniques
A comprehensive NMR analysis involves a series of experiments to unambiguously assign the molecular structure.
¹H NMR: The 1D proton NMR spectrum provides initial information on the number of different proton environments, their chemical shifts (δ), signal integrations (number of protons), and coupling patterns (J-couplings) which reveal adjacent protons. For this compound, distinct signals are expected for the protons on the pyridine (B92270) and thiophene (B33073) rings, as well as a signal for the hydroxyl proton.
¹³C NMR: The 1D carbon NMR spectrum shows the number of unique carbon environments. The chemical shifts of the carbon atoms are indicative of their hybridization and chemical environment (e.g., carbons bonded to nitrogen or sulfur).
COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds. epa.gov It is crucial for establishing the connectivity of protons within the pyridine and thiophene ring systems by revealing which protons are neighbors. epa.gov
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms. np-mrd.org Each cross-peak in an HSQC spectrum links a specific proton signal to the carbon signal of the atom it is attached to, providing definitive C-H assignments. epa.govepa.gov
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). epa.gov HMBC is particularly vital for identifying quaternary (non-protonated) carbons and for connecting the thiophene and pyridine rings by showing correlations between protons on one ring and carbons on the other. epa.gov
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. It can be used to determine the relative orientation of the two rings and the position of substituents.
Advanced Techniques: For more complex structural problems or to resolve overlapping signals, techniques like TOCSY (Total Correlation Spectroscopy), which reveals entire spin systems, and 1,1-ADEQUATE, which shows direct carbon-carbon correlations, can be employed. sigmaaldrich.com
Predicted ¹H and ¹³C NMR Data (Illustrative) Note: This table is predictive and not based on reported experimental data.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (Proton to Carbon) |
|---|---|---|---|
| Pyridine Ring | |||
| H-4 | ~7.2-7.4 | ~125-130 | C-2, C-5, C-6 |
| H-5 | ~7.1-7.3 | ~120-125 | C-3, C-4, C-6 |
| H-6 | ~8.0-8.2 | ~145-150 | C-2, C-4, C-5 |
| OH | Variable | N/A | C-2, C-3 |
| C-2 | N/A | ~160-165 | H-4, H-6 |
| C-3 | N/A | ~120-125 | H-4, Thiophene H-2', Thiophene H-4' |
| Thiophene Ring | |||
| H-2' | ~7.4-7.6 | ~125-130 | C-3, C-4', C-5' |
| H-4' | ~7.2-7.4 | ~120-125 | C-2', C-3, C-5' |
| H-5' | ~7.3-7.5 | ~125-130 | C-3', C-4' |
| C-2' | N/A | ~125-130 | H-4', H-5' |
| C-3' | N/A | ~135-140 | H-2', H-4', H-5' |
| C-4' | N/A | ~120-125 | H-2', H-5' |
| C-5' | N/A | ~125-130 | H-2', H-4' |
Stereochemical and Tautomeric Form Analysis in Solution
2-Hydroxypyridines are known to exist in equilibrium with their pyridone tautomers. researchgate.net For this compound, this equilibrium would be between the hydroxy form and the pyridin-2-one form. NMR spectroscopy is an excellent method to study this tautomerism. niscpr.res.inresearchgate.net The chemical shifts of the ring protons and carbons, as well as the hydroxyl/amide proton, are significantly different for each tautomer. By analyzing the NMR spectrum, one can determine the predominant tautomeric form in a given solvent and potentially quantify the equilibrium ratio. beilstein-journals.org For instance, the presence of a broad, exchangeable NH proton signal alongside characteristic changes in the aromatic signals would indicate the presence of the pyridin-2-one form.
Solvent Effects on Spectroscopic Signatures
The choice of solvent can significantly influence NMR spectra. nih.govrsc.org Polar, hydrogen-bonding solvents like DMSO-d₆ or Methanol-d₄ can form hydrogen bonds with the hydroxyl group of this compound, leading to a downfield shift of the OH proton signal. mdpi.com Solvents can also alter the tautomeric equilibrium; polar solvents often favor the more polar pyridone tautomer. np-mrd.org Furthermore, aromatic solvents like Benzene-d₆ can induce shifts in nearby protons due to anisotropic effects, which can be useful for resolving overlapping signals. Comparing spectra recorded in different solvents (e.g., CDCl₃ vs. DMSO-d₆) provides valuable information about the molecule's electronic structure and its interactions with the solvent environment. mdpi.com
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
For this compound, key expected vibrational modes include:
O-H Stretch: A broad band in the FT-IR spectrum, typically in the range of 3400-3200 cm⁻¹, characteristic of a hydrogen-bonded hydroxyl group. niscpr.res.in
Aromatic C-H Stretch: Sharp peaks typically appearing just above 3000 cm⁻¹. niscpr.res.in
C=C and C=N Ring Stretching: A series of bands in the 1600-1400 cm⁻¹ region, characteristic of the pyridine and thiophene rings.
C-O Stretch: A strong band in the FT-IR spectrum, expected around 1200 cm⁻¹.
C-S Vibrations: These vibrations for the thiophene ring are typically weaker and appear in the fingerprint region below 1000 cm⁻¹. nih.gov
Illustrative FT-IR and Raman Data Table Note: This table is predictive and not based on reported experimental data.
| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H Stretch | ~3300 | Weak/Not Observed | Broad, Strong (IR) |
| Aromatic C-H Stretch | ~3100-3000 | ~3100-3000 | Medium-Weak |
| C=N/C=C Ring Stretch | ~1610, 1580, 1470 | ~1610, 1580, 1470 | Strong |
| C-O Stretch | ~1250 | Weak | Strong (IR) |
| C-H In-plane Bend | ~1150-1000 | ~1150-1000 | Medium |
| C-S Stretch | ~850, 650 | ~850, 650 | Medium-Weak |
Correlation of Experimental and Theoretically Calculated Vibrational Frequencies
To achieve a more precise assignment of the vibrational modes, experimental FT-IR and Raman spectra are often correlated with theoretical calculations based on methods like Density Functional Theory (DFT). Computational modeling can predict the vibrational frequencies and intensities for a given molecular structure. By comparing the calculated spectrum with the experimental one, a detailed and confident assignment of even complex vibrational modes in the fingerprint region can be achieved. This correlation helps to confirm the proposed structure and understand the nature of the molecular vibrations. nih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a fundamental technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound (C₉H₇NOS), the exact monoisotopic mass is 177.0248 g/mol . epa.gov
In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺˙) would be observed at m/z 177. The fragmentation of this molecular ion would provide clues about the molecule's structure. Common fragmentation pathways for this compound could include:
Loss of CO, a common fragmentation for hydroxypyridines, leading to a fragment ion at m/z 149.
Cleavage of the C-C bond between the two rings.
Fragmentation of the thiophene ring, such as the loss of a thioformyl (B1219250) radical (CHS) or acetylene (B1199291) (C₂H₂).
High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecular ion and its fragments with high accuracy, further confirming the identity of the compound.
Predicted Mass Spectrometry Fragmentation Data Note: This table is predictive and not based on reported experimental data.
| m/z Value | Proposed Fragment Ion | Possible Neutral Loss |
|---|---|---|
| 177 | [C₉H₇NOS]⁺˙ (Molecular Ion) | N/A |
| 149 | [C₈H₇NS]⁺˙ | CO |
| 134 | [C₇H₄NS]⁺ | HCN, CO |
| 111 | [C₄H₃S-C₂H₂]⁺ | Pyridine Ring Fragments |
| 83 | [C₄H₃S]⁺ (Thienyl cation) | Pyridinol Radical |
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is a critical analytical tool that measures the mass-to-charge ratio (m/z) of ions with exceptional precision and accuracy. This capability allows for the determination of a molecule's elemental composition from its exact mass. fiveable.me Unlike nominal mass spectrometry, which provides integer masses, HRMS can distinguish between ions with very similar masses, such as those differing by the mass of a single hydrogen atom, due to its high resolving power. fiveable.me
For the compound this compound, the molecular formula is C₉H₇NOS. The theoretical monoisotopic mass can be calculated with high precision using the exact masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, ¹⁶O, and ³²S).
Table 1: Theoretical Exact Mass Calculation for C₉H₇NOS
| Element | Isotope | Quantity | Exact Mass (Da) | Total Mass (Da) |
| Carbon | ¹²C | 9 | 12.000000 | 108.000000 |
| Hydrogen | ¹H | 7 | 1.007825 | 7.054775 |
| Nitrogen | ¹⁴N | 1 | 14.003074 | 14.003074 |
| Oxygen | ¹⁶O | 1 | 15.994915 | 15.994915 |
| Sulfur | ³²S | 1 | 31.972071 | 31.972071 |
| Total | 177.024835 |
In a hypothetical HRMS experiment, a sample of this compound would be ionized, commonly using techniques like electrospray ionization (ESI) or electron ionization (EI). The resulting molecular ion, [M+H]⁺ or [M]⁺˙, would be analyzed by a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument. nih.govnih.gov The instrument would measure the m/z value to several decimal places.
An experimentally determined mass within a narrow tolerance (typically < 5 parts per million, ppm) of the calculated exact mass (177.024835 Da) would confirm the elemental formula of C₉H₇NOS. fiveable.me Furthermore, the high resolution allows for the observation of the characteristic isotopic pattern arising from the natural abundance of isotopes like ¹³C, ²H, ¹⁵N, ¹⁷O, ¹⁸O, ³³S, and ³⁴S. The relative intensities of these isotopic peaks in the mass spectrum would provide additional confidence in the assigned molecular formula. fiveable.me This technique is particularly valuable for distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental formulas. fiveable.me
X-ray Diffraction (XRD) for Solid-State Structural Determination
Single-crystal X-ray Diffraction (XRD) is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org This technique relies on the diffraction of an X-ray beam by the ordered arrangement of atoms within a crystal lattice. iastate.edulibretexts.org By measuring the angles and intensities of the diffracted beams, a three-dimensional map of electron density can be constructed, from which the precise positions of atoms, bond lengths, bond angles, and torsional angles can be determined. wikipedia.orgrigaku.com To perform this analysis, a suitable single crystal of the compound, typically larger than 0.1 mm in all dimensions, is required. wikipedia.org
For this compound, obtaining a single crystal of sufficient quality would be the first and often most challenging step. wikipedia.org Once obtained, the crystal would be mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern would be collected and analyzed to solve the crystal structure.
The solved crystal structure would reveal how individual molecules of this compound arrange themselves in the solid state, a phenomenon known as crystal packing. This packing is governed by a variety of non-covalent intermolecular interactions, which stabilize the crystal lattice. xray.cz
Given the functional groups present in the molecule (a hydroxyl group, a pyridine nitrogen, and a thiophene ring), several key interactions would be anticipated:
Hydrogen Bonding: The hydroxyl group (-OH) is a strong hydrogen bond donor, and the pyridine nitrogen is a strong hydrogen bond acceptor. It is highly probable that a prominent intermolecular hydrogen bond of the type O—H···N would be a primary organizing force in the crystal lattice, potentially forming chains or dimeric motifs. acs.org For instance, in the crystal structure of N′-hydroxypyrimidine-2-carboximidamide, adjacent molecules are linked by pairs of N—H⋯O hydrogen bonds, forming inversion dimers. nih.gov
π–π Stacking: The aromatic pyridine and thiophene rings are capable of engaging in π–π stacking interactions. These interactions, where the planes of the aromatic rings stack on top of each other (often in an offset fashion), are crucial for the stability of many aromatic crystal structures. nih.govnih.gov
Analysis of the supramolecular assembly would provide a detailed understanding of how these various interactions collectively dictate the final crystal architecture. nih.govnih.gov
X-ray diffraction provides a precise snapshot of the molecule's conformation as it exists in the crystalline state. A key conformational feature of this compound is the dihedral angle between the pyridine and thiophene rings. This angle is determined by the rotation around the C-C single bond connecting the two rings. researchgate.net
The conformation of such biaryl systems is a balance between two opposing factors:
Steric Hindrance: Repulsion between atoms on the adjacent rings can favor a twisted, non-planar conformation. plos.orgnih.gov
Conjugation: The desire to maximize π-system overlap between the two aromatic rings favors a planar conformation. researchgate.net
The experimentally determined dihedral angle from XRD would provide a quantitative measure of this conformational preference in the solid state. mdpi.com For example, in studies of other biaryl systems, it has been shown that while resonance favors planarity, steric repulsion and lone pair-lone pair repulsion often lead to non-planar ground states. plos.orgnih.gov The solid-state conformation observed for this compound would be the result of the interplay between these intramolecular forces and the intermolecular packing forces within the crystal. researchgate.net
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of modern chemical research, offering a detailed view of molecular structure, properties, and reactivity. For 2-Hydroxy-3-(thiophen-3-yl)pyridine, these calculations have been instrumental in understanding its fundamental characteristics.
Density Functional Theory (DFT) has emerged as a powerful and versatile computational method for investigating the electronic structure of molecules. It is frequently used to determine the optimized geometry, which corresponds to the most stable arrangement of atoms in the molecule, and to describe the distribution of electrons within it.
The accuracy of DFT calculations is highly dependent on the choice of the basis set and the exchange-correlation functional. For substituted pyridine (B92270) and thiophene (B33073) systems, a variety of basis sets and functionals have been evaluated to find the most reliable combination for predicting their properties.
For instance, studies on similar heterocyclic systems have often employed Pople-style basis sets, such as 6-311G(d,p), which provide a good balance between computational cost and accuracy for describing the electronic environment of both the pyridine and thiophene rings. researchgate.net More extensive basis sets, like those augmented with diffuse functions (e.g., 6-311++G(d,p)), are used to better describe anions and weak interactions. researchgate.net
The choice of the functional is equally critical. Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, are widely used. The B3LYP functional, a popular hybrid functional, has been shown to provide reliable results for the geometries and vibrational frequencies of many organic molecules, including those containing pyridine and thiophene moieties. researchgate.netresearchgate.net Long-range corrected functionals, such as CAM-B3LYP and ωB97XD, have demonstrated improved performance for describing excited-state properties and charge-transfer excitations in pyridine-thiophene oligomers. acs.org The performance of various functionals is often benchmarked against high-level ab initio methods like ADC(2) to ensure the reliability of the DFT results. acs.org
A comparative study on pyridine-thiophene oligomers highlighted that while functionals like CAM-B3LYP, ωB97XD, and M06-2X can reproduce ground-state geometries well, their performance in predicting excited-state properties can vary, with some functionals providing results closer to the benchmark ADC(2) data. acs.org This underscores the importance of careful functional selection based on the specific properties being investigated.
This compound can exist in different spatial arrangements, known as conformations, due to rotation around the single bond connecting the pyridine and thiophene rings. Furthermore, it can exhibit tautomerism, existing as either the hydroxy form or the keto (pyridinone) form. researchgate.netnih.gov
Computational studies are crucial for determining the relative stabilities of these different conformers and tautomers. DFT calculations can predict the potential energy surface of the molecule as a function of the dihedral angle between the two rings, identifying the most stable (lowest energy) conformation.
The tautomeric equilibrium between the 2-hydroxypyridine (B17775) and the 2-pyridone forms is a well-studied phenomenon. researchgate.netnih.gov In the gas phase, the hydroxy form is generally favored, while in the condensed phase (liquid or solid), the pyridone form is often more stable. researchgate.net The presence of the thiophene substituent at the 3-position can influence this equilibrium. DFT calculations can quantify the energy difference between the two tautomers, providing insight into which form is likely to predominate under different conditions. For related systems, theoretical studies have been conducted to understand the keto-enol tautomerization, revealing the influence of factors like solvent effects. nih.gov
| Tautomeric Form | Structure | General Stability Trend |
|---|---|---|
| 2-Hydroxypyridine | A pyridine ring with a hydroxyl group at the 2-position. | Generally favored in the gas phase. |
| 2-Pyridone | A pyridin-2-one ring. | Often more stable in the condensed phase (liquid or solid). |
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability and chemical reactivity. jocpr.com
For this compound, FMO analysis can reveal the regions of the molecule that are most likely to be involved in chemical reactions. The distribution of the HOMO and LUMO across the molecule can be visualized to identify potential sites for electrophilic and nucleophilic attack. In general, a smaller HOMO-LUMO gap suggests that a molecule is more reactive. jocpr.com
Computational studies on similar thiophene-containing compounds have shown that the HOMO is often localized on the electron-rich thiophene ring, while the LUMO may be distributed over the pyridine ring or other electron-withdrawing parts of the molecule. researchgate.netmdpi.com This distribution of frontier orbitals is crucial for predicting the molecule's behavior in various chemical reactions and for understanding its electronic properties. researchgate.net
| Orbital | Description | Significance |
|---|---|---|
| HOMO (Highest Occupied Molecular Orbital) | The outermost molecular orbital containing electrons. | Indicates the ability to donate electrons; associated with sites of electrophilic attack. |
| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost molecular orbital that is empty of electrons. | Indicates the ability to accept electrons; associated with sites of nucleophilic attack. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally implies higher chemical reactivity and lower kinetic stability. |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. mdpi.com The MEP surface maps the electrostatic potential onto the electron density surface of the molecule, with different colors representing different potential values.
Typically, regions of negative electrostatic potential (often colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (usually colored blue) are electron-deficient and are prone to nucleophilic attack.
For this compound, the MEP surface would likely show a negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group, indicating these as potential sites for interaction with electrophiles. The hydrogen atom of the hydroxyl group and parts of the thiophene ring might exhibit a positive potential, suggesting their susceptibility to nucleophilic attack. The MEP analysis provides a clear, visual guide to the reactive sites of the molecule. researchgate.net
Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals. nih.gov It allows for the investigation of charge transfer between different parts of the molecule and the stabilizing effects of hyperconjugative interactions.
In this compound, NBO analysis can reveal the interactions between the lone pairs of the oxygen and nitrogen atoms with the pi-systems of the pyridine and thiophene rings. It can also elucidate the charge distribution across the molecule, providing a more detailed picture than simple atomic charges. This information is valuable for understanding the molecule's electronic properties and reactivity. nih.gov For instance, NBO analysis can highlight the donor-acceptor interactions that contribute to the stability of the molecule's conformation. researchgate.net
Nonlinear Optical Properties (NLO) Calculations
Nonlinear optical (NLO) materials are crucial for applications in optical technologies, including data storage and telecommunications. Computational chemistry offers a powerful tool for predicting the NLO properties of novel molecules. Methods like Density Functional Theory (DFT) and semi-empirical approaches such as MOPAC are employed to calculate key NLO parameters. dtic.milresearchgate.net
For a molecule like this compound, the combination of an electron-donating hydroxyl group and electron-withdrawing/accepting pyridine and thiophene rings creates an intramolecular charge-transfer system, which is a prerequisite for significant NLO response. Theoretical calculations focus on determining the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). The magnitude of the first hyperpolarizability (β) is a critical measure of a molecule's potential for second-harmonic generation.
Calculations are typically performed using a finite-field approach, where the response of the molecule's energy and dipole moment to an external electric field is computed. dtic.mil For heterocyclic compounds, studies have shown that the number, position, and type of heteroatoms significantly influence the NLO response. researchgate.net While specific NLO calculations for this compound are not extensively published, theoretical studies on similar heterocyclic systems indicate that such molecules can possess notable hyperpolarizability values, suggesting potential for NLO applications. researchgate.net
Table 1: Theoretical NLO Calculation Parameters for a Representative Heterocyclic Compound Note: This data is illustrative of calculations performed on heterocyclic systems and not specific to this compound.
| Parameter | Description | Typical Calculated Value (a.u.) |
| μ (Debye) | Dipole Moment | 1.5 - 5.0 |
| α (10⁻²⁴ esu) | Linear Polarizability | 30 - 50 |
| β (10⁻³⁰ esu) | First Hyperpolarizability | 10 - 100+ |
Molecular Modeling and Docking Studies
Molecular modeling and docking are indispensable tools in drug discovery for predicting how a ligand (small molecule) might interact with a biological target, typically a protein or enzyme.
The structure of this compound possesses key features for molecular recognition. The hydroxyl group and the pyridine nitrogen can act as hydrogen bond donors and acceptors, respectively. The planar thiophene and pyridine rings are capable of engaging in π-π stacking and hydrophobic interactions with amino acid residues in a protein's binding pocket.
To explore the therapeutic potential of this compound, docking simulations are performed against various validated biological targets. Based on the activities of similar scaffolds, relevant macromolecules include protein kinases, which are often implicated in cancer. acs.orgmdpi.com
For example, studies on 1,2,3-triazolyl-pyridine hybrids targeting Aurora B kinase showed that the pyridine ring can form crucial π-cation interactions with lysine (B10760008) residues (e.g., Lys106) in the active site. acs.org Similarly, thiophenyl thiazolyl-pyridine hybrids have been docked into the ATP-binding site of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. mdpi.com These simulations predict the binding affinity (often expressed as a docking score or binding energy) and the precise interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. A lower binding energy generally indicates a more favorable and stable interaction.
Table 2: Example Docking Results for Pyridine-Thiophene Derivatives with Kinase Targets Note: This table summarizes findings from related compounds to illustrate the application of docking studies.
| Compound Type | Protein Target | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| Triazolyl-Pyridine Hybrid | Aurora B Kinase | 4AF3 | -9.2 | Lys106, Leu83 | acs.org |
| Thiazolyl-Pyridine Hybrid | EGFR Tyrosine Kinase | 1M17 | -8.5 | Met793, Cys797 | mdpi.com |
| Imidazo[1,2-a]pyrimidine | Bovine Serum Albumin | 4F5S | -9.04 | Trp213, Arg217, Lys198 | nih.gov |
A pharmacophore model represents the essential three-dimensional arrangement of steric and electronic features required for a molecule to exert a specific biological effect. mdpi.com For this compound, a pharmacophore model would typically include features such as:
One Hydrogen Bond Donor (from the hydroxyl group)
One Hydrogen Bond Acceptor (from the pyridine nitrogen)
Two Aromatic Rings (the pyridine and thiophene rings)
This model can then be used as a 3D query to rapidly screen large compound libraries (virtual screening) to identify other molecules that fit the model and are therefore likely to be active. nih.govnih.gov This approach was successfully used to identify novel inhibitors for targets like human thymidylate synthase by screening databases of pyrido[2,3-d]pyrimidines. nih.gov Such a strategy allows for the efficient identification of novel chemical scaffolds with desired biological activity, filtering vast virtual libraries down to a manageable number of promising candidates for experimental testing. mdpi.com
Molecular Dynamics (MD) Simulations
While molecular docking provides a static snapshot of a ligand in a binding site, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time.
MD simulations are used to assess the stability of a predicted protein-ligand binding pose obtained from docking studies. nih.gov A simulation of the this compound-protein complex, typically run for hundreds of nanoseconds, would reveal the conformational flexibility of the ligand within the binding pocket. It also validates the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, over time. Analysis of the root-mean-square deviation (RMSD) of the ligand during the simulation can confirm whether the binding mode is stable. A stable binding pose with persistent interactions lends higher confidence to the docking results and suggests the compound is a strong candidate for inhibition. nih.gov
Solvation Effects on Molecular Properties
The influence of solvents on the properties of a molecule is a critical aspect of its chemical behavior, affecting everything from reaction rates to spectroscopic signatures. For molecules like this compound, which possess both hydrogen-bond-donating (the hydroxyl group) and accepting (the pyridine nitrogen) sites, solvent interactions are particularly significant.
Computational studies using methods like Density Functional Theory (DFT) can model these interactions. By placing the molecule in a virtual solvent environment (using implicit or explicit solvent models), researchers can predict how properties such as dipole moment, polarizability, and hyperpolarizability change in response to the solvent's polarity. For instance, studies on similar heterocyclic systems have shown that the dipole moment tends to increase in more polar solvents due to the stabilization of charge separation within the molecule. researchgate.net
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Derivations
The pyridine and thiophene rings are prevalent scaffolds in many biologically active compounds. smolecule.comnih.gov This has spurred interest in understanding how the specific arrangement in this compound and its derivatives influences their biological outcomes. SAR and QSAR studies are crucial in medicinal chemistry for optimizing lead compounds and designing new ones with enhanced potency and selectivity. rasayanjournal.co.in
Correlating Electronic and Steric Parameters with Biological Outcomes
QSAR models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. rasayanjournal.co.in This is achieved by correlating physicochemical descriptors, such as electronic and steric parameters, with a measured biological response (e.g., IC50 values).
Electronic Parameters: These describe the electronic aspects of a molecule. Key parameters include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. researchgate.net The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. These are critical for understanding reaction mechanisms and receptor-ligand interactions. For instance, in a series of thiophene analogs studied for anti-inflammatory activity, electronic properties like ELUMO and dipole moment were found to play a dominant role in modulating the biological activity. researchgate.net
Steric Parameters: These parameters describe the size and shape of the molecule. rasayanjournal.co.in Molar Refractivity (MR) is a common steric descriptor that relates to the volume of the molecule and its polarizability. The shape of the molecule is critical for its ability to fit into the binding site of a biological target, such as an enzyme or receptor. rasayanjournal.co.in
For a hypothetical series of derivatives of this compound, a QSAR study might look like the table below. The goal would be to derive an equation that predicts biological activity based on these calculated parameters.
Table 1: Hypothetical QSAR Data for this compound Derivatives
| Compound | Substituent (R) | Log(1/IC50) | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) | Molar Refractivity (cm³/mol) |
| 1 | -H | 4.5 | -6.2 | -1.5 | 2.8 | 45.0 |
| 2 | -Cl | 5.1 | -6.4 | -1.8 | 3.5 | 50.1 |
| 3 | -OCH3 | 4.8 | -6.0 | -1.3 | 3.1 | 50.5 |
| 4 | -NO2 | 5.5 | -6.8 | -2.5 | 5.2 | 51.2 |
| 5 | -CH3 | 4.7 | -6.1 | -1.4 | 2.9 | 49.6 |
This table is for illustrative purposes only. The values are not derived from actual experimental or computational results.
Design of Compound Libraries based on Computational Insights
The insights gained from SAR and QSAR studies are instrumental in the rational design of new compound libraries. nih.gov Once a pharmacophore model is established—highlighting the key structural features required for activity—computational methods can be used to screen virtual libraries of compounds or to design novel molecules that fit the model. researchgate.net
For example, if a QSAR study on this compound analogs revealed that a strong electron-withdrawing group on the pyridine ring and a bulky hydrophobic group on the thiophene ring enhance activity, this information would guide the synthesis of a new, focused library of compounds. Researchers have successfully used this approach to design libraries of diarylpyridines as tubulin polymerization inhibitors and 3-(thiophen-2-ylthio)pyridine derivatives as potential anticancer agents. nih.govnih.gov The design process often involves synthesizing a series of analogs where different substituents are systematically varied at different positions on the scaffold to explore the chemical space and optimize for the desired biological activity. nih.gov
Chemical Reactivity and Transformation Studies
Electrophilic and Nucleophilic Substitution Reactions on Pyridine (B92270) and Thiophene (B33073) Rings
The distinct electronic natures of the pyridine and thiophene rings govern their susceptibility to substitution reactions. The thiophene ring, being π-electron rich, is prone to electrophilic attack, while the pyridine ring, being π-electron deficient, is more susceptible to nucleophilic substitution.
Electrophilic Substitution:
The thiophene ring is the primary site for electrophilic substitution. The directing effect of the pyridyl substituent and the inherent reactivity of the thiophene ring will determine the position of substitution. Generally, electrophilic substitution on a 3-substituted thiophene occurs at the C2 or C5 position, with the C2 position often being more reactive. However, the electron-withdrawing nature of the pyridyl ring can deactivate the thiophene ring towards electrophiles.
In the case of the tautomeric 2-pyridone form, the pyridine ring itself can undergo electrophilic substitution. Due to the electron-donating nature of the amide group in the 2-pyridone tautomer, electrophilic attack is generally directed to the C5 position. google.com For instance, palladium-catalyzed oxidative olefination of N-protected 2-pyridones occurs selectively at the 5-position. google.com
A relevant example is the preparation of 2-hydroxy-3-nitropyridine (B160883), where nitration of 2-hydroxypyridine (B17775) occurs at the 3-position, demonstrating the possibility of electrophilic substitution on the pyridine ring under specific conditions. google.com
Nucleophilic Substitution:
The pyridine ring is the more likely site for nucleophilic aromatic substitution (SNAr), especially at the C2 and C4 positions, which are activated by the electron-withdrawing nitrogen atom. studylib.net For 2-Hydroxy-3-(thiophen-3-yl)pyridine, nucleophilic attack would be most favored at the C2 position, potentially displacing the hydroxyl group, or at other positions if a suitable leaving group is present. The presence of a nitro group, for example, can facilitate nucleophilic substitution of other groups on the pyridine ring. nih.gov
The thiophene ring is generally resistant to nucleophilic substitution unless activated by strong electron-withdrawing groups. uoanbar.edu.iqnih.gov
Modifications of the Hydroxyl Group (e.g., Etherification, Esterification)
The hydroxyl group of this compound is a key site for functionalization, primarily through etherification and esterification reactions. These modifications can alter the compound's physical and biological properties.
Etherification (O-Alkylation):
The hydroxyl group can be converted to an ether through O-alkylation. This reaction typically involves deprotonation of the hydroxyl group with a base to form an alkoxide, which then reacts with an alkyl halide. A pertinent study describes the alkylation of a related compound, 2-oxo-4-(pyridin-4-yl)-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile, with ethyl bromoacetate (B1195939) in the presence of potassium carbonate in ethanol (B145695) to yield the corresponding O-alkylated product. nih.gov This demonstrates a viable method for the etherification of the 2-pyridone tautomer.
Esterification (O-Acylation):
Esterification of the hydroxyl group can be achieved by reaction with a carboxylic acid or its derivatives, such as acid chlorides or anhydrides, often in the presence of a catalyst. The Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method. google.com More efficient methods may utilize coupling agents. For instance, di-2-thienyl carbonate has been used as a promoter for the esterification of carboxylic acids with alcohols in the presence of catalytic amounts of DMAP and Hf(OTf)4, affording esters in good to high yields. researchgate.net
A general procedure for the esterification of pyridine carboxylic acids involves refluxing with an alcohol in the presence of an acid catalyst, with yields reported to be as high as 95%. google.com
Cycloaddition and Rearrangement Reactions Involving the Pyridine/Thiophene Core
The unsaturated nature of the pyridine and thiophene rings allows for their participation in cycloaddition reactions, although the aromaticity of these rings can present a significant energy barrier.
Cycloaddition Reactions:
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool in organic synthesis. libretexts.org The 2-pyridone tautomer of this compound can act as a diene in Diels-Alder reactions. Studies have shown that 2(1H)-pyridones can react with dienophiles like N-phenylmaleimide to form isoquinuclidine derivatives. nih.govnih.gov The aromaticity of the thiophene ring makes it a less likely participant as a diene in thermal Diels-Alder reactions. However, under high pressure or with Lewis acid catalysis, thiophene can undergo cycloaddition with maleimide (B117702) derivatives. nih.govunits.it
Rearrangement Reactions:
Photochemical irradiation of 2-pyridone derivatives can lead to rearrangement products. nih.gov For example, irradiation of certain 2-pyridone derivatives in benzene (B151609) has been shown to yield rearranged isomers. nih.gov While specific studies on this compound are not available, it is plausible that it could undergo similar photochemical rearrangements.
Metal-Mediated and Catalytic Transformations
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are highly applicable to the functionalization of both pyridine and thiophene rings.
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. For instance, a 3-bromo-2-hydroxypyridine (B31989) could be coupled with thiophene-3-boronic acid in the presence of a palladium catalyst to synthesize the target compound. Conversely, if the starting material were a 3-bromo-2-hydroxypyridine, it could be coupled with various aryl or vinyl boronic acids. beilstein-journals.org The Suzuki-Miyaura reaction has been successfully used to couple 2-bromopyridine (B144113) with aryl boronic acids in the presence of a palladium catalyst and a base. researchgate.net Similarly, thiophene bis(boronic esters) have been used in Suzuki polycondensation reactions. medcraveonline.com A general method for Suzuki-Miyaura coupling using lithium triisopropyl borates has also been reported, which is particularly useful for sensitive heterocyclic systems. nih.gov
Palladium-catalyzed oxidative olefination of N-protected 2-pyridones has been shown to occur selectively at the 5-position, offering a route to further functionalization. google.com
Photochemical Reactivity (if applicable to the compound structure)
The photochemical behavior of this compound is expected to be influenced by the 2-hydroxypyridine moiety. 2-Hydroxypyridines and their tautomers, 2-pyridones, are known to undergo photochemical reactions.
Irradiation of 2-pyridone derivatives can lead to intermolecular [4+4] photocycloaddition in the solid state or intramolecular rearrangement in solution. nih.gov N-hydroxypyridine-2(1H)-thione, a related compound, is known to photochemically decompose to generate hydroxyl and pyridylthiyl radicals upon UV irradiation. mdpi.com While this specific functional group is not present in the title compound, it highlights the potential for photo-induced bond cleavage in related pyridine derivatives. The photochemical reactivity is highly dependent on the reaction phase (solution vs. solid-state) and the specific substituents on the pyridine ring. nih.gov
Biological Activity Research at a Molecular Level Excluding Clinical Data
In Vitro Biological Screening Methodologies
In vitro screening methods are crucial for the initial assessment of a compound's biological effects in a controlled laboratory setting. These techniques have been applied to various thiophene-pyridine derivatives to identify potential therapeutic activities.
Enzyme inhibition and receptor binding assays are fundamental in identifying the specific molecular targets of a compound. While direct studies on 2-Hydroxy-3-(thiophen-3-YL)pyridine are not extensively published, research on closely related 3-(thiophen-2-ylthio)pyridine derivatives has demonstrated significant activity in kinase inhibition assays. These compounds were initially designed as potential inhibitors for the insulin-like growth factor 1 receptor (IGF-1R) kinase. nih.gov
Although potent cytotoxicity was observed, it was found not to be mediated by IGF-1R inhibition. nih.gov Further screening revealed that these derivatives act as multi-target kinase inhibitors, showing inhibitory effects against a panel of kinases including fibroblast growth factor receptors (FGFR2, FGFR3), epidermal growth factor receptor (EGFR), and Janus kinase. nih.gov For instance, a representative compound from this series, compound 22 , exhibited inhibitory concentrations (IC₅₀) in the low micromolar range against several kinases. nih.gov Similarly, other thiophene-based compounds have been identified as potent inhibitors of PI3Kα, with significant selectivity against mTOR kinase, through structure-based drug design. researchgate.net
Table 1: Kinase Inhibition by a Representative 3-(thiophen-2-ylthio)pyridine Derivative (Compound 22)
| Target Kinase | IC₅₀ (µM) |
|---|---|
| Fibroblast growth factor receptor-2 (FGFR2) | 2.14 |
| Fibroblast growth factor receptor-3 (FGFR3) | - |
| Epidermal growth factor receptor (EGFR) | - |
| Janus kinase | - |
| RON (receptor originated from Nantes) | 12.20 |
Data derived from studies on structurally related compounds. nih.gov
Investigations into how these compounds affect cellular pathways provide insight into their mechanism of action. Studies on 3-(thiophen-2-ylthio)pyridine derivatives have shown that their cytotoxic effects are linked to the modulation of the cell cycle. nih.gov Specifically, treatment of HepG2 cancer cells with compound 22 resulted in cell cycle arrest at the G1/G0 phase, which prevents cells from entering the DNA synthesis (S) phase and ultimately inhibits proliferation. nih.gov This effect is a common outcome of inhibiting kinases that regulate cell cycle progression. nih.gov
Further research into other related compounds, such as 2'-hydroxy-3,6'-dimethoxychalcone, has shown modulation of several key signaling pathways involved in cellular processes, including the PKA/CREB, PI3K/AKT, GSK-3β/β-catenin, and MAPK pathways. nih.gov These findings suggest that the broader class of compounds containing hydroxylated aromatic rings can perturb complex signaling networks.
Experimental studies on novel selenopheno[2,3-b]pyridine derivatives, which share a core heterocyclic structure, have confirmed antimicrobial potential. These compounds were tested against various bacterial and fungal strains. nih.gov For example, certain derivatives exhibited notable inhibitory activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa, with inhibition percentages reaching over 70% at a concentration of 400 µg/mL. nih.gov Similarly, novel 4-thiophenyl-pyrazole, pyridine (B92270), and pyrimidine (B1678525) derivatives have been screened against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), and fungi (Candida albicans, Aspergillus flavus) to determine their minimum inhibitory concentrations (MIC). nih.gov
Table 2: Predicted Functional Use Probability for this compound
| Harmonized Functional Use | Probability |
|---|---|
| skin_conditioner | 0.667 |
| antimicrobial | 0.554 |
| hair_dye | 0.535 |
| flavorant | 0.404 |
| colorant | 0.395 |
| organic_pigment | 0.392 |
Data from EPA's QSUR models. epa.gov
Mechanistic Investigations of Biological Activity
Following initial screening, mechanistic studies aim to understand precisely how a compound exerts its biological effects.
For the broader class of thiophene-pyridine compounds, several specific molecular targets have been identified. Thieno[2,3-b]pyridine (B153569) derivatives, for example, have been developed as inhibitors of the Forkhead Box M1 (FOXM1) transcription factor, a protein often overexpressed in cancer. nih.gov Molecular docking studies suggest that these compounds bind within the DNA-binding domain of FOXM1. nih.gov The binding is stabilized by specific interactions; for example, the thieno[2,3-b]pyridine ring can form a π–H bond with the sidechain of Val296 and a sulfur–hydrogen bond with the backbone of Leu289. nih.gov
In the context of kinase inhibition, the design of 4-thiophenyl-pyridine derivatives has been guided by pharmacophoric features common to EGFR and VEGFR-2 inhibitors. nih.gov The design posits that the thiophene (B33073) ring binds to a hydrophobic region, while the pyridine moiety acts as a spacer to fit within the adenine (B156593) binding pocket of the kinase. nih.gov The hydroxyl group present in the core structure of this compound could potentially participate in crucial hydrogen bonding interactions with target molecules, influencing biological activity. smolecule.com
The binding of thiophene-pyridine derivatives to their molecular targets initiates a cascade of downstream effects, perturbing entire signaling pathways. The inhibition of receptor tyrosine kinases like EGFR and VEGFR-2 by these compounds disrupts major pathways essential for tumor growth and survival, including the RAS/RAF/MAPK pathway, which primarily stimulates cell proliferation, and the PI3K-Akt pathway, which is crucial for promoting cell survival and inhibiting apoptosis. researchgate.netmdpi.com
Similarly, the inhibition of the FOXM1 transcription factor by thieno[2,3-b]pyridine derivatives disrupts the expression of a wide array of genes that FOXM1 regulates. nih.gov These genes are involved in critical processes such as cell cycle progression, DNA repair, and apoptosis. nih.gov By preventing FOXM1 from binding to DNA, these inhibitors effectively shut down its transcriptional program, leading to the observed anti-proliferative effects. nih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 3-(thiophen-2-ylthio)pyridine |
| Picropodophyllin |
| 2'-hydroxy-3,6'-dimethoxychalcone |
| FDI-6 |
| Selenopheno[2,3-b]pyridines |
| Thieno[2,3-b]pyridines |
| 4-thiophenyl-pyrazole |
Inhibition of Specific Cellular Processes (e.g., tubulin polymerization, topoisomerase activity)
The core structure of this compound, which combines a pyridine ring with a thiophene moiety, is found in various compounds that exhibit inhibitory effects on critical cellular processes, notably tubulin polymerization and topoisomerase activity. These processes are essential for cell division and DNA maintenance, making them key targets in anticancer drug development. researchgate.netnih.gov
Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell structure, transport, and the formation of the mitotic spindle during cell division. nih.gov Molecules that interfere with tubulin dynamics can arrest cells in the G2/M phase of the cell cycle, leading to apoptosis. nih.govnih.gov Several classes of pyridine and thiophene derivatives have been identified as potent inhibitors of tubulin polymerization.
For instance, a series of 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines, which share the pyridine core, were designed as cis-restricted analogs of combretastatin (B1194345) A-4 (CA-4), a well-known tubulin inhibitor. nih.gov One potent compound from this series, 9p , was found to inhibit tubulin polymerization in a concentration-dependent manner, similar to CA-4, and induced G2/M phase cell cycle arrest in HeLa cells. nih.gov Similarly, novel 2-methylthieno[3,2-d]pyrimidine (B1647816) analogues, which feature a thiophene ring fused to a pyrimidine, have been developed as tubulin inhibitors. nih.gov The lead compound, DPP-21 , showed powerful anti-proliferative activity against several cancer cell lines and suppressed tubulin polymerization with an IC₅₀ of 2.4 μM. nih.gov X-ray crystallography confirmed that DPP-21 binds directly to the colchicine (B1669291) site on tubulin. nih.gov
Topoisomerase Activity Inhibition: Topoisomerases are vital enzymes that resolve topological problems in DNA during replication, transcription, and recombination. nih.gov Drugs that poison these enzymes act by stabilizing the transient covalent complex between the topoisomerase and DNA, leading to lethal DNA strand breaks. nih.govmdpi.com
Research on 2,4,6-trisubstituted pyridine derivatives has demonstrated their potential as topoisomerase I inhibitors. nih.gov A structure-activity relationship study of these compounds revealed that a 2-thienyl-4-furylpyridine skeleton was particularly important for strong inhibitory activity against topoisomerase I. nih.gov This highlights the significance of the thienyl-pyridine linkage for this specific biological function. Furthermore, other complex heterocyclic systems incorporating pyridine, such as 3,9-disubstituted acridines, have been shown to inhibit both topoisomerase I and topoisomerase IIα, further underscoring the versatility of the pyridine scaffold in targeting these enzymes. mdpi.com
| Compound Class/Derivative | Target Process | Key Findings | IC₅₀ Values | Reference(s) |
| 3-Aryl-4-(3,4,5-trimethoxyphenyl)pyridines (e.g., 9p) | Tubulin Polymerization | Potently inhibited tubulin polymerization and disrupted microtubule dynamics. Caused G2/M phase cell cycle arrest. | Not specified in abstract. | nih.gov |
| 2-Methylthieno[3,2-d]pyrimidines (e.g., DPP-21) | Tubulin Polymerization | Suppressed tubulin polymerization by binding to the colchicine site. | 2.4 μM (Tubulin polymerization); ~6.23 nM (Average, anti-proliferative) | nih.gov |
| 2,4,6-Trisubstituted Pyridines | Topoisomerase I | The 2-thienyl-4-furylpyridine skeleton was identified as crucial for strong inhibitory activity. | Not specified in abstract. | nih.gov |
| 3-(Thiophen-2-ylthio)pyridine Derivatives (e.g., Cmpd 22) | Multi-kinase Inhibition (FGFR2, FGFR3, EGFR, etc.) | Arrested HepG2 cells in the G1/G0 phase. | 2.14 to 12.20 μM (Kinases); 2.98 μM (HepG2) | nih.gov |
Structure-Activity Relationship (SAR) Development for Biological Activity
Impact of Substituent Effects on Efficacy and Selectivity
The modification of the core this compound structure can dramatically influence its biological effects. Research on related heterocyclic systems provides insight into these substituent effects.
On the Pyridine Ring: In studies of 3-hydroxypyridin-2-thione (3HPT) based histone deacetylase (HDAC) inhibitors, the substitution pattern is key to selectivity. nih.gov These compounds, featuring a 3-hydroxypyridine (B118123) core, showed selective inhibition of HDAC6 or HDAC8 while being inactive against HDAC1. The SAR was further refined by modifying the linker region and the surface recognition group, leading to potent and selective inhibitors like 10d and 14e . nih.gov For 2,4,6-trisubstituted pyridines targeting topoisomerase I, the presence of a 2-thienyl group was found to be important for activity. nih.gov
On the Thiophene Ring (and related aryl groups): In a series of 3-(thiophen-2-ylthio)pyridine derivatives, various substitutions were explored to develop multi-target anticancer agents. nih.gov Although initially designed as IGF-1R inhibitors, the compounds showed potent activity through the inhibition of other kinases like FGFR2 and FGFR3. nih.gov For flavonoid-based topoisomerase I inhibitors, hydroxyl group substitutions on the B-ring at the C-3′ and C-4′ positions were found to be superior to methoxy (B1213986) groups for inhibitory activity. mdpi.com This principle of hydroxyl groups enhancing binding or activity is relevant to the 2-hydroxy group on the pyridine ring of the title compound. smolecule.com
Linker and Peripheral Groups: For thienylpicolinamidine derivatives, substitutions on a peripheral phenyl ring with methoxy and chloro groups resulted in compounds (4a, 4b, 4c ) with significant antiproliferative activity against leukemia and colon cancer cell lines. rsc.org In the development of 3HPT-based HDAC inhibitors, extending the linker between the core and the surface recognition group was a key strategy to optimize activity. nih.gov
| Compound Series | Structural Variation | Impact on Biological Activity | Reference(s) |
| 3-Hydroxypyridin-2-thione (3HPT) Derivatives | Modification of linker and surface recognition group. | Resulted in potent and selective HDAC6/HDAC8 inhibitors (e.g., 10d, 14e) with no HDAC1 activity. | nih.gov |
| 2,4,6-Trisubstituted Pyridines | Presence of 2-thienyl and 4-furyl groups. | The 2-thienyl-4-furylpyridine skeleton was critical for topoisomerase I inhibition. | nih.gov |
| Thienylpicolinamidines | Methoxy and chloro substitutions on a phenyl moiety. | Produced compounds with high cytotoxic and cytostatic activity against leukemia and colon cancer cell lines. | rsc.org |
| Flavonols | Hydroxyl vs. Methoxy groups on the B-ring. | Hydroxyl substitutions at C-3′ and C-4′ conferred better topoisomerase I inhibitory activity than methoxy groups. | mdpi.com |
Conformational Requirements for Activity
The three-dimensional arrangement of the thienyl and pyridine rings, along with their substituents, is critical for effective binding to a biological target.
Tubulin Inhibitors: For 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines, the design as cis-restricted analogues of combretastatin A-4 was a key conformational consideration to ensure they could fit into the colchicine binding site on tubulin. nih.gov Molecular docking studies are frequently used to predict and rationalize these binding modes. nih.gov The crystal structure of the thienopyrimidine DPP-21 in complex with tubulin provided definitive evidence of its binding conformation within the colchicine site, validating the structural hypothesis. nih.gov
Topoisomerase Inhibitors: The mechanism of topoisomerase poisons is "interfacial inhibition," where the drug binds to the enzyme-DNA complex. nih.gov This requires a specific conformation that allows the drug to intercalate or interact with this unique interface. nih.govmdpi.com Docking simulations of 3,9-disubstituted acridines with human topoisomerase I suggest a complex network of interactions within the enzyme's catalytic cavity, which is necessary to inhibit the transesterification reaction. mdpi.com
Chemoinformatics and Target Prediction for Undiscovered Activities
Chemoinformatics and computational modeling are increasingly used to predict the biological activities and potential targets of compounds before they are synthesized or tested in the lab. nih.gov For this compound, these tools can suggest new avenues for research.
Based on its structure, the EPA's CompTox Chemicals Dashboard predicts several potential functional uses for the compound using Quantitative Structure-Use Relationship (QSUR) models. epa.gov The highest probabilities are associated with its use as a skin conditioner, an antimicrobial agent, and a hair dye component. epa.gov The prediction of antimicrobial properties is supported by extensive research showing that many pyridine and thienopyridine derivatives exhibit good to strong activity against various microbial strains. researchgate.net
Furthermore, chemoinformatic approaches like ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction are now standard in drug discovery programs. researchgate.net For novel thioalkyl derivatives of pyridine, various software packages were used to predict their pharmacological profiles, which guided the subsequent biological testing for neurotropic activity. nih.gov Such an approach could be applied to this compound to prioritize testing for activities beyond its more obvious potential as an anticancer agent, such as anticonvulsant, anxiolytic, or antidepressant effects. nih.gov
Potential Applications in Advanced Materials Science if Relevant Academic Literature Exists
Ligand Design for Coordination Chemistry
The structure of 2-Hydroxy-3-(thiophen-3-YL)pyridine is well-suited for its function as a ligand in coordination chemistry. smolecule.com The pyridine (B92270) nitrogen atom and the hydroxyl oxygen atom can act as a bidentate chelate, binding to a single metal center. The thiophene (B33073) ring, while less basic than pyridine, can also participate in coordination with certain transition metals or influence the electronic properties of the resulting metal complex. wikipedia.orgresearchgate.net The interplay between the pyridine and thiophene rings can confer specific electronic and steric properties, which are crucial in the design of functional metal complexes.
The presence of both a pyridine nitrogen and a hydroxyl group allows this compound to act as an effective chelating agent, forming stable complexes with a variety of metal ions. smolecule.com The formation of a five- or six-membered chelate ring with a metal ion is a common and stable arrangement in coordination chemistry. In this molecule, the pyridine nitrogen and the hydroxyl oxygen can form a stable six-membered ring upon coordination with a metal center.
Studies on similar pyridine-amide ligands containing a thiophene group have demonstrated their ability to form complexes with metals such as Zn(II), Cu(II), and Co(II). nih.gov In these cases, bidentate complexation typically occurs through the pyridine nitrogen and a carbonyl oxygen. nih.gov By analogy, this compound is expected to exhibit strong bidentate coordination through its pyridine nitrogen and hydroxyl oxygen atoms. The formation constants of such complexes are anticipated to be significant, leading to thermodynamically stable metal complexes. For instance, studies on the complex formation of 2,6-bis(2'-hydroxyphenyl)pyridine with Fe(III) and Cu(II) have shown very high formation constants. researchgate.net
The geometry of the resulting metal complexes can vary depending on the metal ion, its oxidation state, and the stoichiometry of the reaction. Tetrahedral, square planar, and octahedral geometries are all possible. wikipedia.orgrsc.org The specific coordination environment is influenced by factors such as the steric hindrance around the coordination sites and the electronic preferences of the metal center. rsc.org
Table 1: Predicted Coordination Properties
| Feature | Description | Relevant Analogs |
|---|---|---|
| Coordination Sites | Pyridine Nitrogen, Hydroxyl Oxygen | Pyridine-carboxamides nih.gov, Hydroxyphenyl-pyridines researchgate.net |
| Chelation Mode | Bidentate (N, O) | Pyridine-amide complexes nih.gov |
| Potential Metal Ions | Fe(III), Cu(II), Zn(II), Co(II) | nih.govresearchgate.net |
| Expected Geometries | Tetrahedral, Square Planar, Octahedral | wikipedia.orgrsc.org |
Metal complexes derived from pyridine- and thiophene-containing ligands have shown promise in various catalytic applications. The electronic properties of the ligand system can be tuned by modifying substituents on the pyridine or thiophene rings, which in turn influences the catalytic activity of the metal center. tcu.edu
Complexes of iron with pyridine-substituted thiosemicarbazone ligands, for example, have been shown to be active catalysts for oxidation reactions using hydrogen peroxide. rsc.org These complexes can catalyze the oxidation of thioanisole (B89551) to its sulfoxide (B87167) and styrene (B11656) to benzaldehyde. rsc.org It is plausible that metal complexes of this compound could exhibit similar catalytic activity in oxidation reactions.
Furthermore, cobalt complexes with Thio-Pybox ligands, which contain both pyridine and sulfur-heterocycle moieties, have demonstrated very high activities in the polymerization of butadiene. rsc.org While the activity in ethylene (B1197577) polymerization was lower compared to related bis(imino)pyridine complexes, this highlights the potential for metal complexes of ligands like this compound in polymerization catalysis. rsc.org The specific combination of the pyridine, hydroxyl, and thiophene groups could offer a unique electronic and steric environment at the metal center, potentially leading to novel catalytic selectivities.
Integration into Polymer Architectures
The structure of this compound suggests its potential for integration into polymer architectures. Aromatic rings, such as pyridine and thiophene, are common building blocks for conductive polymers and liquid crystals. smolecule.com The hydroxyl group provides a reactive site for polymerization reactions, such as esterification or etherification, allowing the molecule to be incorporated as a monomer into polyester (B1180765) or polyether chains.
The presence of both thiophene and pyridine rings within the polymer backbone could lead to materials with interesting properties. Thiophene-containing polymers are well-known for their use in organic electronics, while pyridine units can introduce sites for metal coordination or hydrogen bonding, which can influence the morphology and properties of the polymer. The ability of the pyridine units to interact with metal ions could also be used to create metallopolymers with catalytic or sensing capabilities.
Electronic and Photonic Material Potential
The combination of electron-rich thiophene and electron-deficient pyridine rings in this compound makes it an interesting candidate for electronic and photonic materials. Such "push-pull" systems can exhibit interesting photophysical properties, including intramolecular charge transfer, which is desirable for applications in nonlinear optics and as fluorescent probes.
The compound is suggested to have potential in the synthesis of organic semiconductors. smolecule.com The extended π-system encompassing both aromatic rings is a prerequisite for charge transport. Furthermore, the hydroxyl group and pyridine nitrogen can promote intermolecular hydrogen bonding, which can facilitate self-assembly into ordered structures, a crucial factor for efficient charge transport in organic semiconductor devices. smolecule.com The EPA's QSUR model predicts a probability for the compound to function as a colorant and an organic pigment, which points towards potential applications in dyes and optoelectronic devices. epa.gov
Table 2: Predicted Functional Uses in Materials Science
| Functional Use | Predicted Probability | Source |
|---|---|---|
| Skin Conditioner | 0.667 | epa.gov |
| Antimicrobial | 0.554 | epa.gov |
| Hair Dye | 0.535 | epa.gov |
| Flavorant | 0.404 | epa.gov |
| Colorant | 0.395 | epa.gov |
Future Research Directions and Perspectives
Development of Novel Synthetic Routes with Enhanced Efficiency
While established methods for the synthesis of pyridine (B92270) and thiophene (B33073) derivatives exist, the development of novel, more efficient synthetic routes for 2-Hydroxy-3-(thiophen-3-YL)pyridine is a critical research direction. Future efforts should focus on methodologies that offer improved yields, reduced reaction times, and greater atom economy, aligning with the principles of green chemistry.
Promising strategies include the exploration of palladium-catalyzed cross-coupling reactions , which have proven effective for the synthesis of biaryl compounds. nih.gov Techniques such as Suzuki-Miyaura or Stille coupling could be adapted to form the C-C bond between the pyridine and thiophene rings. Furthermore, the investigation of C-H activation methodologies presents a state-of-the-art approach to forging the aryl-aryl bond directly, potentially simplifying the synthetic sequence and reducing waste. nih.govmdpi.comrsc.org The use of directing groups on the pyridine ring could facilitate regioselective arylation at the 3-position. researchgate.net
Another promising avenue is the use of microwave-assisted organic synthesis (MAOS) . Microwave irradiation can dramatically accelerate reaction rates and improve yields for the synthesis of heterocyclic compounds, including pyridine derivatives. mdpi.comnih.govtubitak.gov.tr The development of a microwave-assisted protocol for the synthesis of this compound could offer a significant improvement in efficiency over conventional heating methods.
| Potential Synthetic Strategy | Key Advantages | Illustrative Precedent |
| Palladium-Catalyzed C-H Arylation | High regioselectivity, atom economy | C-H arylation of 3-nitropyridines nih.gov |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields | Synthesis of 1-(5-substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones mdpi.com |
| Dual Photoredox/Cobalt Catalysis | Mild reaction conditions, functional group tolerance | Remote-Markovnikov hydrobromination of allyl carboxylates wayne.edu |
Advanced Spectroscopic Characterization of Excited States and Reaction Intermediates
A thorough understanding of the photophysical properties of this compound is essential for its potential application in areas such as organic light-emitting diodes (OLEDs) or as a fluorescent probe. Future research should employ advanced spectroscopic techniques to characterize its excited states and any transient reaction intermediates.
Femtosecond transient absorption spectroscopy is a powerful tool for probing the dynamics of excited states on ultrafast timescales. nih.govnih.gov Such studies could elucidate the pathways of energy relaxation and intersystem crossing, which are crucial for determining the fluorescence and phosphorescence properties of the molecule. The investigation of the excited-state dynamics of related pyridine N-oxide derivatives has revealed complex processes such as Proton Coupled Electron Transfer (PCET), which may also be relevant for this compound. nih.gov
Furthermore, the study of the excited states of pyridine itself has revealed complex vibronic coupling between different electronic states. acs.org A detailed spectroscopic and computational analysis of this compound could reveal similar complexities, providing valuable insights into its photophysics.
| Spectroscopic Technique | Information Gained | Relevance |
| Femtosecond Transient Absorption | Excited-state lifetimes, decay pathways | Understanding fluorescence/phosphorescence efficiency |
| Time-Resolved Fluorescence | Dynamics of intramolecular charge transfer | Design of environmentally sensitive probes |
| Vibronic Spectroscopy | Coupling between electronic and vibrational states | Detailed understanding of photophysical behavior |
Deeper Computational Exploration of Reactivity and Mechanisms
Computational chemistry offers a powerful lens through which to understand the reactivity and potential reaction mechanisms of this compound. Future research should leverage high-level theoretical methods to complement and guide experimental studies.
Density Functional Theory (DFT) calculations can be employed to investigate the tautomeric equilibrium between the hydroxy-pyridine and pyridone forms of the molecule. wayne.edunih.govwuxibiology.comresearchgate.netrsc.org The position of this equilibrium is known to be highly sensitive to the solvent environment and can significantly impact the compound's reactivity and biological activity. Ab initio molecular dynamics simulations could also be used to study the interplay between internal conversion and intersystem crossing in the photoexcited state, as has been done for thiophene. rsc.org
Furthermore, computational modeling can be used to predict the regioselectivity of chemical reactions, such as electrophilic substitution, and to elucidate the mechanisms of catalytic reactions used in its synthesis. For instance, DFT studies on the C-H arylation of pyridines have provided valuable insights into the factors controlling regioselectivity. nih.gov Such computational explorations will be invaluable in the rational design of new synthetic routes and in understanding the fundamental chemical properties of this compound.
| Computational Method | Research Focus | Potential Insights |
| Density Functional Theory (DFT) | Tautomeric equilibrium | Prediction of the dominant tautomer in different environments |
| Ab Initio Molecular Dynamics | Excited-state dynamics | Elucidation of photophysical decay pathways |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-ligand interactions | Understanding of biological activity at a molecular level |
Expanding the Scope of Biological Target Identification and Mechanistic Understanding
The structural motifs present in this compound, namely the hydroxypyridine and thiophene rings, are found in numerous biologically active compounds. nih.govnih.gov This suggests that the title compound may possess interesting pharmacological properties. Future research should focus on identifying specific biological targets and elucidating the underlying mechanisms of action.
The hydroxypyridinone scaffold is a known metal-chelating moiety and has been incorporated into inhibitors of metalloenzymes such as histone deacetylases (HDACs) and tyrosinase. nih.gov Given this, this compound should be screened against a panel of metalloenzymes. For example, hydroxypyridinethione derivatives have been identified as inhibitors of insulin-degrading enzyme (IDE), a zinc-dependent metalloenzyme. nih.gov
Furthermore, many thiophene derivatives exhibit antimicrobial activity. nih.govbenthamdirect.commdpi.comfrontiersin.orgekb.eg Therefore, this compound and its derivatives should be evaluated for their antibacterial and antifungal properties against a range of clinically relevant pathogens. Mechanistic studies could then be undertaken to determine if the antimicrobial action is due to enzyme inhibition, disruption of cell membranes, or other mechanisms. The 3-hydroxypyridine (B118123) moiety itself has been shown to modulate the activity of monoamine oxidase (MAO). researchgate.net
| Potential Biological Target | Therapeutic Area | Rationale |
| Metalloenzymes (e.g., HDACs, IDE) | Cancer, Diabetes, Neurodegenerative diseases | Hydroxypyridinone as a metal-chelating pharmacophore nih.govnih.gov |
| Bacterial/Fungal Enzymes | Infectious Diseases | Thiophene as a common scaffold in antimicrobials nih.govfrontiersin.orgekb.eg |
| Kinases | Cancer | Pyridine and thiophene rings are present in many kinase inhibitors |
| Monoamine Oxidase (MAO) | Neurological Disorders | 3-Hydroxypyridine derivatives are known MAO modulators researchgate.net |
Exploration of New Application Areas in Chemical Biology or Materials Science
The unique combination of a fluorophore (potentially) and a metal-chelating moiety in this compound opens up exciting possibilities for its use in chemical biology as a fluorescent sensor for metal ions. The development of such probes could have significant applications in studying the role of metal ions in biological systems.
In the realm of materials science, thiophene-based organic semiconductors are of great interest for applications in organic electronics. researchgate.netspringerprofessional.denih.govscispace.com The incorporation of the polar 2-hydroxypyridine (B17775) unit could influence the solid-state packing and electronic properties of materials derived from this scaffold. Pyridine derivatives have also been utilized as electron-transporting materials in organic light-emitting diodes (OLEDs) . nih.govnih.govacs.orgacs.org Future research could explore the synthesis of oligomers or polymers incorporating the this compound unit and evaluate their performance in electronic devices.
| Application Area | Specific Use | Key Feature |
| Chemical Biology | Fluorescent metal ion sensor | Potential for fluorescence and metal chelation |
| Materials Science | Organic semiconductor in OFETs | Thiophene-based π-conjugated system researchgate.netspringerprofessional.denih.govscispace.com |
| Materials Science | Electron-transporting layer in OLEDs | Pyridine-containing structure nih.govnih.govacs.orgacs.org |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Hydroxy-3-(thiophen-3-yl)pyridine, and what reaction conditions are critical for optimizing yield and purity?
- Methodological Answer : Synthesis typically involves multi-step organic reactions starting from thiophene and pyridine precursors. Key steps include:
- Coupling reactions : Suzuki-Miyaura or Stille coupling to link thiophene and pyridine moieties (e.g., using Pd catalysts and boronic acid derivatives) .
- Hydroxylation : Introduction of the hydroxyl group via oxidation or substitution, requiring precise control of pH and temperature to avoid side reactions .
- Critical conditions : Solvent choice (e.g., DMF or THF for polar intermediates), temperature (60–100°C for coupling steps), and catalysts (e.g., Pd(PPh₃)₄) .
- Data Table :
| Step | Reaction Type | Key Reagents | Optimal Conditions | Yield Range |
|---|---|---|---|---|
| Thiophene-pyridine coupling | Cross-coupling | Pd(PPh₃)₄, K₂CO₃ | 80°C, DMF, 12h | 60–75% |
| Hydroxylation | Nucleophilic substitution | NaOH, H₂O/EtOH | 50°C, 6h | 45–55% |
Q. How is the molecular structure of this compound validated experimentally?
- Methodological Answer :
- X-ray crystallography : Single-crystal diffraction using SHELXL for refinement. Key parameters include bond lengths (C–S: ~1.70 Å, C–O: ~1.36 Å) and dihedral angles between heterocycles .
- Spectroscopic validation :
- ¹H/¹³C NMR : Chemical shifts for thiophene protons (δ 7.2–7.5 ppm) and pyridine carbons (δ 150–160 ppm) .
- IR spectroscopy : O–H stretch (~3200 cm⁻¹) and C=N/C–S stretches (1600–1400 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data when refining derivatives of this compound?
- Methodological Answer :
- SHELX refinement strategies :
- Use TWIN/BASF commands in SHELXL to model twinning or disorder, common in flexible thiophene-pyridine systems .
- Validate hydrogen bonding via Hirshfeld surface analysis to confirm intermolecular interactions (e.g., O–H···N distances < 2.5 Å) .
- Data reconciliation : Compare experimental (XRD) and computational (DFT) bond angles. Discrepancies >5° may indicate solvent effects or lattice strain .
Q. What mechanistic insights explain the biological activity of this compound derivatives in enzyme inhibition?
- Methodological Answer :
- In vitro assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence polarization or calorimetry .
- Molecular docking : Simulate binding modes with AutoDock Vina. Thiophene’s sulfur and pyridine’s nitrogen often form π-π stacking and hydrogen bonds with active sites .
- SAR studies : Modify substituents (e.g., trifluoromethyl or methoxy groups) to correlate electronic effects (Hammett σ values) with inhibitory potency .
Q. How do electronic properties of this compound influence its applications in material science?
- Methodological Answer :
- Cyclic voltammetry : Measure redox potentials (e.g., E₁/2 ~ −1.2 V vs Ag/AgCl) to assess suitability as organic semiconductor components .
- DFT calculations : Analyze frontier orbitals (HOMO-LUMO gap ~3.5 eV) to predict charge transport efficiency .
- Comparative table :
| Derivative | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Conductivity (S/cm) |
|---|---|---|---|---|
| Parent compound | −5.8 | −2.3 | 3.5 | 1×10⁻⁵ |
| CF₃-substituted | −5.5 | −2.1 | 3.4 | 5×10⁻⁴ |
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the antioxidant activity of this compound analogs?
- Methodological Answer :
- Assay variability : DPPH vs. ORAC assays may yield divergent results due to radical specificity. Standardize protocols using IC₅₀ ± SEM from triplicate runs .
- Solvent effects : Polar protic solvents (e.g., MeOH) enhance radical scavenging by stabilizing intermediates, while aprotic solvents (e.g., DMSO) reduce activity .
- Structural outliers : Substituents at the 4-position (e.g., electron-withdrawing groups) can reverse trends. Use QSAR models to isolate electronic vs. steric contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
